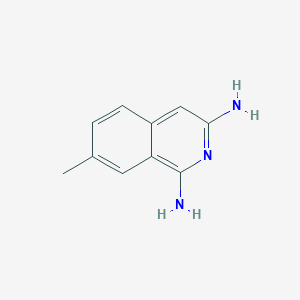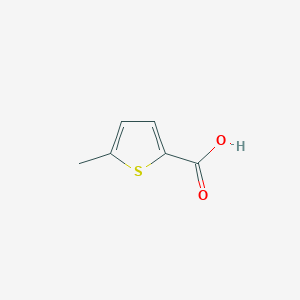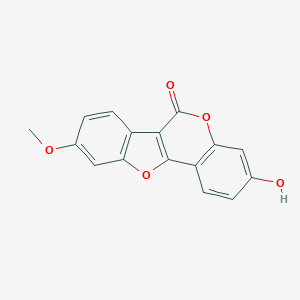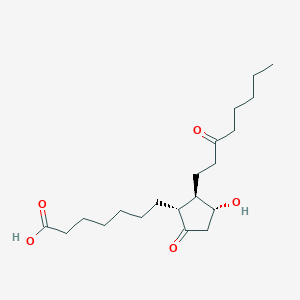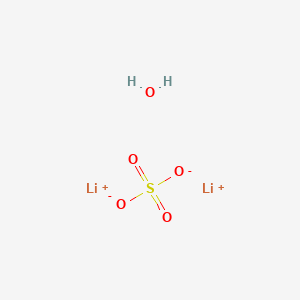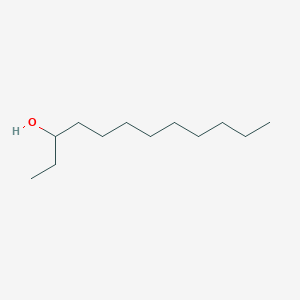
3-Dodecanol
Descripción general
Descripción
3-Dodecanol, also known as 3-hydroxydodecane, is an organic compound with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the third carbon of a twelve-carbon chain. This compound is a colorless, waxy solid at room temperature and has a mild, pleasant odor. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Dodecanol can be synthesized through several methods. One common laboratory method involves the reduction of dodecanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically proceeds as follows:
C12H24O+NaBH4→C12H26O+NaBO2
In this reaction, dodecanone (C₁₂H₂₄O) is reduced to this compound (C₁₂H₂₆O) in the presence of sodium borohydride.
Industrial Production Methods
Industrially, this compound can be produced via the hydrogenation of dodecanoic acid or its esters. This process involves the catalytic hydrogenation of the acid or ester in the presence of a metal catalyst such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, dodecanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups. For example, it can react with hydrogen halides (HX) to form dodecyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed
Oxidation: Dodecanone (C₁₂H₂₄O)
Reduction: this compound (C₁₂H₂₆O)
Substitution: Dodecyl halides (C₁₂H₂₅X)
Aplicaciones Científicas De Investigación
3-Dodecanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and fragrances.
Biology: this compound is studied for its potential antimicrobial properties and its role in quorum sensing in certain bacterial species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its ability to reduce surface tension makes it valuable in formulations for cleaning agents and personal care products.
Mecanismo De Acción
The mechanism of action of 3-dodecanol varies depending on its application. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. In quorum sensing, this compound can modulate signaling pathways, affecting bacterial communication and behavior.
Comparación Con Compuestos Similares
3-Dodecanol can be compared with other similar compounds, such as:
1-Dodecanol (Dodecan-1-ol): A primary alcohol with the hydroxyl group attached to the first carbon. It is commonly used in the production of detergents and surfactants.
2-Dodecanol (Dodecan-2-ol): A secondary alcohol with the hydroxyl group attached to the second carbon. It has similar applications to this compound but may exhibit different physical and chemical properties.
Dodecanoic Acid (Lauric Acid): A fatty acid with a carboxyl group (-COOH) at the end of the twelve-carbon chain. It is used in the production of soaps and cosmetics.
The uniqueness of this compound lies in its specific position of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct physical properties and applications compared to its isomers.
Propiedades
IUPAC Name |
dodecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGZLITBCRLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871200 | |
| Record name | 3-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 25 deg C; [ChemIDplus] Melting point = 12 deg C; [ChemSampCo MSDS] | |
| Record name | 3-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10203-30-2 | |
| Record name | 3-Dodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dodecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

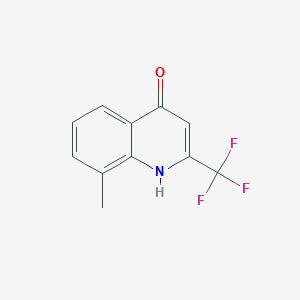
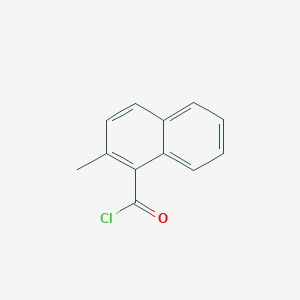
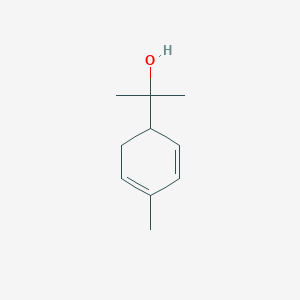
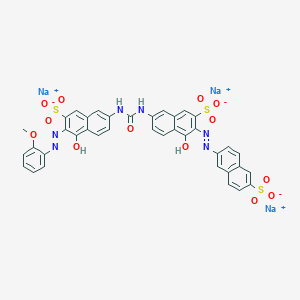

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
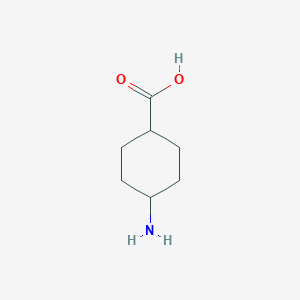
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
